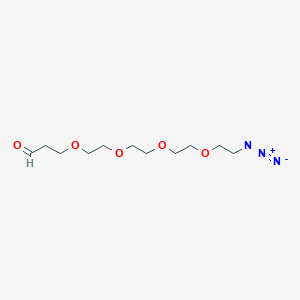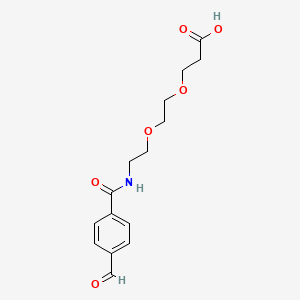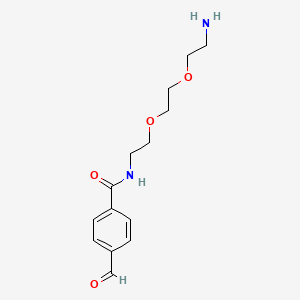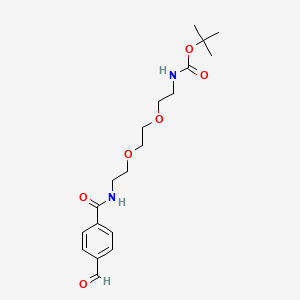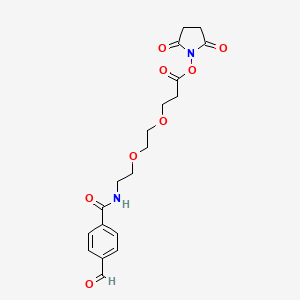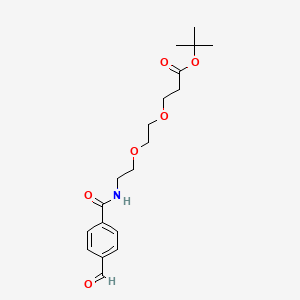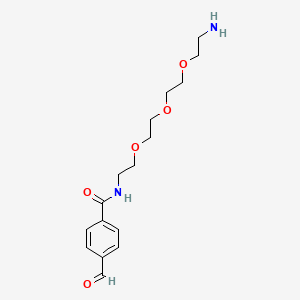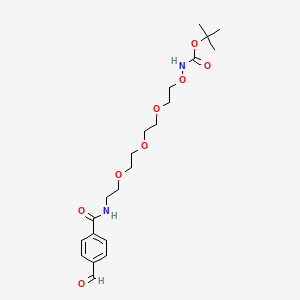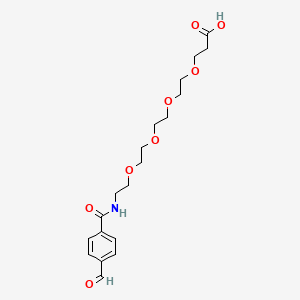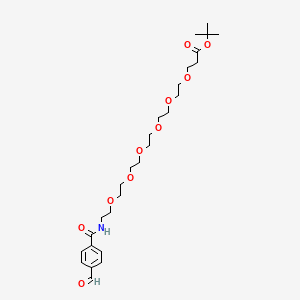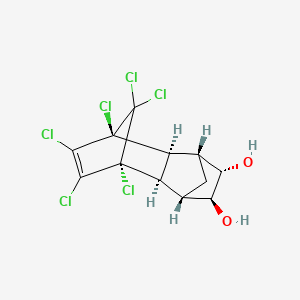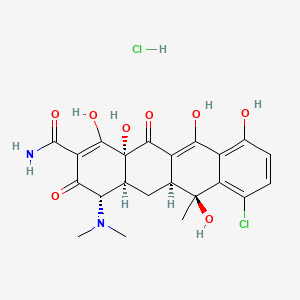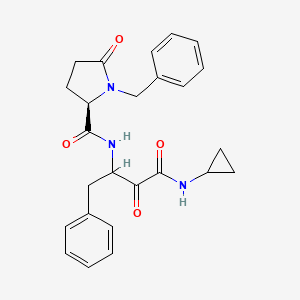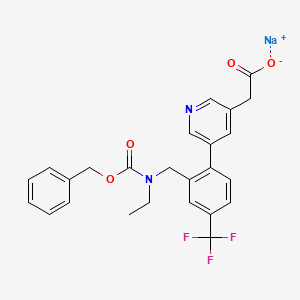
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AM-206 is a bio-active chemical.
科学的研究の応用
Synthesis and Chemical Reactions
Rearrangement and Synthesis of Derivatives
3-Pyridineacetic acid derivatives have been utilized in chemical synthesis. For example, heating N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in sodium hydroxide led to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides. These compounds were further processed to produce various esters and hydrochlorides, showcasing their versatility in synthetic chemistry (Naito, Dohmori, & Kotake, 1964).
Formation of Vitamin B6 Derivatives
The derivatives of 3-pyridineacetic acid have been used in the synthesis of Vitamin B6 derivatives and related substances. This process involves complex reactions demonstrating the compound's significance in the synthesis of biologically important molecules (Tomita, Brooks, & Metzler, 1966).
Preparation of Esters and Amides
These compounds have been crucial in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting their role in the development of novel chemical structures (Santilli, Kim, & Wanser, 1971).
Antagonists of Neuroexcitatory Amino Acids
Derivatives of 3-pyridineacetic acid have been synthesized as potential selective antagonists of neuroexcitatory amino acids. This application is crucial in the field of medicinal chemistry, particularly in the development of neurological disorder treatments (Goldberg, Luini, & Teichberg, 1983).
Pharmaceutical and Biomedical Research
Antimicrobial Activity
Some derivatives synthesized from 3-pyridineacetic acid have shown antimicrobial activity, making them potential candidates for developing new antibiotics or antiseptics (El-Sayed, 2006).
Enantioselective Reductions
Chiral bridged macrocyclic derivatives of 3-pyridineacetic acid have been explored for enantioselective reductions in organic synthesis, a process important in the pharmaceutical industry for producing enantiomerically pure compounds (Talma et al., 1985).
Synthesis of Fluorescent Brightening Agents
3-Pyridineacetic acid derivatives have been used to synthesize fluorescent brightening agents, indicating their potential in materials science and optical applications (Tagdiwala & Rangnekar, 2007).
Chirality Assignment of Carboxylic Acids
These compounds have been used in the preparation of polyacetylenes for chirality assignment of carboxylic acids, an essential process in stereochemistry and drug design (Yashima, Maeda, Matsushima, & Okamato, 1997).
特性
CAS番号 |
1224977-86-9 |
|---|---|
製品名 |
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1) |
分子式 |
C25H22F3N2NaO4 |
分子量 |
494.44 |
IUPAC名 |
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1) |
InChI |
InChI=1S/C25H23F3N2O4.Na/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19;/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32);/q;+1/p-1 |
InChIキー |
TWJVCZPXQPHXIU-UHFFFAOYSA-M |
SMILES |
CCN(Cc1cc(ccc1c2cc(cnc2)CC(=O)[O-])C(F)(F)F)C(=O)OCc3ccccc3.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AM-206; AM 206; AM206; UNII-NCZ7ZWF0CR; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



